molecular formula C15H16ClNO3S B4778189 N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B4778189
M. Wt: 325.8 g/mol
InChI Key: VKDYUEMCRHPXMB-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring substituted with a carboxamide group and a chlorinated dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-chloro-2,4-dimethoxyphenyl isocyanate with a thiophene derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethyl acetate, with the addition of a base to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and chlorinated phenyl carboxamides, such as N-(5-chloro-2,4-dimethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)-urea (PNU-120596) .

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-8-9(2)21-7-10(8)15(18)17-12-5-11(16)13(19-3)6-14(12)20-4/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYUEMCRHPXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

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